Phorbol-12,13-didecanoate

概要

説明

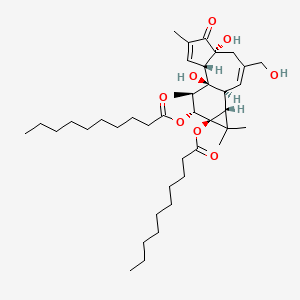

ホルボール-12,13-ジデカン酸エステルは、一過性受容体電位バニロイド4(TRPV4)アゴニストとして知られる化学化合物です。これは、トウゴマ属の種子から見られる天然物であるホルボールの誘導体です。 この化合物は、その生物活性、特に細胞へのカルシウム流入を促進する能力について広く研究されています .

2. 製法

合成経路および反応条件: ホルボール-12,13-ジデカン酸エステルは、ホルボールとデカン酸のエステル化によって合成されます。反応は通常、硫酸などの強酸触媒を使用して、エステル化プロセスを促進します。 反応は還流条件下で行われ、反応物を目的のエステル生成物に完全に変換することが保証されます .

工業生産方法: 工業的な環境では、ホルボール-12,13-ジデカン酸エステルの生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、反応条件を最適化し、収率を高めるために、大型の反応器と連続フローシステムの使用が含まれます。 次に、生成物は結晶化またはクロマトグラフィーによって精製され、所望の純度レベルが達成されます .

科学的研究の応用

Phorbol-12,13-didecanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in cell biology research to investigate calcium signaling pathways and cellular responses to TRPV4 activation.

Medicine: Studied for its potential therapeutic applications in treating conditions related to calcium dysregulation, such as neurodegenerative diseases and cardiovascular disorders.

Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry

Safety and Hazards

生化学分析

Biochemical Properties

Phorbol-12,13-didecanoate plays a significant role in biochemical reactions by acting as a strong promoter of nitric oxide (NO) and a potent activator of protein kinase C. It promotes the expression of inducible nitric oxide synthase (iNOS) in cultured hepatocytes . Additionally, this compound is known to interact with transient receptor potential vanilloid 4 (TRPV4), promoting extracellular calcium influx into cells .

Cellular Effects

This compound significantly alters the growth properties of early passage normal human skin cells in vitro. Continuous treatment with this compound results in a substantial increase in saturation density and promotes anchorage-independent growth of normal human cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by activating TRPV4, which leads to increased calcium influx and subsequent cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TRPV4, a calcium-permeable cation channel. This compound binds to TRPV4, leading to channel activation and increased intracellular calcium levels . This activation is associated with rigid-body rotation of the intracellular ankyrin repeat domain, which is constrained by interaction with membrane-anchored RhoA . Additionally, this compound activates protein kinase C, which plays a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown to have antidipsogenic effects when injected into the cerebroventricle, inhibiting water intake under normal conditions . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, administration of nerve growth factor (NGF) caused significant sensitization to heat and von Frey stimuli in TRPV4 wild-type and knockout mice, but only TRPV4 wild-type mice showed sensitization to noxious pressure . This compound stimulated a dose-dependent increase in intracellular calcium levels in neurons, with the proportion of responding neurons and magnitude of increase unaffected by genotype .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium homeostasis and cellular responses. It interacts with TRPV4 and RhoA, influencing calcium influx and subsequent cellular processes . The compound’s role in these pathways highlights its importance in cellular metabolism and signaling.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is known to activate TRPV4, which is expressed in various tissues, including the skin, lung, and kidney . This activation leads to changes in the localization and accumulation of the compound within cells.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with TRPV4. This interaction directs the compound to specific compartments or organelles, influencing its activity and function . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization and subsequent cellular effects.

準備方法

Synthetic Routes and Reaction Conditions: Phorbol-12,13-didecanoate is synthesized through esterification of phorbol with decanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

化学反応の分析

反応の種類: ホルボール-12,13-ジデカン酸エステルは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができ、酸化誘導体の形成につながります。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元誘導体の形成につながります。

一般的な試薬と条件:

酸化: 酸性または中性の条件下での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主な生成物: これらの反応から生成される主な生成物には、ホルボール-12,13-ジデカン酸エステルのさまざまな酸化、還元、および置換誘導体が含まれており、それぞれ異なる化学的および生物学的特性を持っています .

4. 科学研究への応用

ホルボール-12,13-ジデカン酸エステルは、次のような幅広い科学研究への応用があります。

化学: 反応機構を研究し、新しい合成方法を開発するために、有機合成における試薬として使用されます。

生物学: カルシウムシグナル伝達経路とTRPV4活性化に対する細胞応答を調査するために、細胞生物学研究で使用されます。

医学: 神経変性疾患や心血管疾患など、カルシウム調節の乱れに関連する状態の治療における潜在的な治療用途について研究されています。

作用機序

ホルボール-12,13-ジデカン酸エステルは、主に一過性受容体電位バニロイド4(TRPV4)チャネルの活性化を通じてその効果を発揮します。TRPV4に結合すると、化合物は細胞へのカルシウムイオンの流入を促進し、さまざまな下流の細胞応答につながります。 この活性化は、他の既知のTRPV4アゴニストとは独立しているため、独自の作用機序を示唆しています .

6. 類似の化合物との比較

ホルボール-12,13-ジデカン酸エステルは、TRPV4の特定の活性化のために、ホルボールエステルの中でユニークです。類似の化合物には以下が含まれます。

ホルボール-12-ミリストイル-13-アセテート(PMA): タンパク質キナーゼC活性化因子および腫瘍プロモーターとしての役割で知られています。

ホルボール-12,13-ジブチレート: 異なる生物活性を示す別のホルボールエステル。

4α-ホルボール-12,13-ジデカン酸エステル: 異なる生物学的特性を持つステレオ異性体

ホルボール-12,13-ジデカン酸エステルは、TRPV4の選択的活性化とカルシウムシグナル伝達経路に対するユニークな効果により、科学研究における貴重なツールとなっています .

類似化合物との比較

Phorbol-12,13-didecanoate is unique among phorbol esters due to its specific activation of TRPV4. Similar compounds include:

Phorbol-12-myristate-13-acetate (PMA): Known for its role as a protein kinase C activator and tumor promoter.

Phorbol-12,13-dibutyrate: Another phorbol ester with distinct biological activities.

4α-Phorbol-12,13-didecanoate: A stereoisomer with different biological properties

This compound stands out due to its selective activation of TRPV4 and its unique effects on calcium signaling pathways, making it a valuable tool in scientific research .

特性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-MWRBZVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947810 | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24928-17-4 | |

| Record name | Phorbol 12,13-didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-didecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phorbol-12,13-didecanoate exert its biological effects?

A1: this compound primarily acts by binding to and activating Protein Kinase C (PKC), a family of enzymes involved in various cellular processes like cell growth, differentiation, and apoptosis. [, , , , , , , , , ] This activation leads to downstream phosphorylation events that ultimately alter gene expression and cellular behavior. [, , , ] You can find more details about the specific signaling pathways affected by PKC activation in the provided research papers. [Link to reference list at the end of the section]

Q2: Does the biological activity of this compound depend on its interaction with PKC?

A2: While PKC activation is a primary mechanism, research suggests this compound might also exert some effects independent of PKC. For instance, it can directly interact with lipid bilayers, potentially influencing membrane properties like viscosity and calcium ion transport. [] Further research is needed to fully elucidate these PKC-independent effects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C36H58O8, and its molecular weight is 622.8 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization, techniques like NMR and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound.

Q5: Are there specific concerns regarding the stability of this compound in different experimental settings?

A6: this compound can be susceptible to degradation, particularly through enzymatic hydrolysis. [, , ] This degradation is influenced by factors like temperature, pH, and the presence of enzymes like esterases.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess intrinsic catalytic activity. Its biological effects primarily stem from its ability to bind to and modulate the activity of target proteins like PKC.

Q7: How does the structure of this compound relate to its biological activity?

A7: Research has highlighted the importance of specific structural features in this compound for its activity:

- The presence of long-chain fatty acid esters at positions 12 and 13: These are crucial for tumor-promoting activity, with longer chains generally leading to greater potency. []

- The configuration at the C-4 position: The 4β configuration is generally associated with higher activity compared to the 4α configuration. [] This is evident from studies comparing the effects of this compound (4β) with its less active isomer, 4α-Phorbol-12,13-didecanoate. [, , , ]

Q8: What strategies can be employed to enhance the stability of this compound in formulations?

A8: Strategies to improve the stability of this compound formulations could involve:

Q9: Are there specific SHE regulations regarding the handling and disposal of this compound?

A9: As a potentially hazardous substance, this compound should be handled and disposed of following appropriate safety regulations and guidelines. Researchers should consult relevant safety data sheets and institutional policies for safe handling procedures.

Q10: What is known about the pharmacokinetics of this compound?

A10: While the provided research papers do not delve into detailed pharmacokinetic studies, such investigations would typically involve assessing the absorption, distribution, metabolism, and excretion of this compound in animal models.

Q11: What are the common in vitro models used to study the effects of this compound?

A11: The provided research utilizes various cell lines to investigate this compound's effects, including:

- Chinese hamster V79 cells: Employed in metabolic cooperation assays. []

- Human teratocarcinoma cells (PA-1): Used as a human cell-based model for studying inhibitors of metabolic cooperation. []

- Mouse peritoneal macrophages: To study the induction of chemotaxis. []

- Rat liver cells: To investigate the stimulation of prostaglandin synthesis. []

Q12: What is the significance of studying the effects of this compound on sterol metabolism in mouse skin?

A13: Research has shown that this compound can alter sterol metabolism in mouse skin, particularly when administered after a carcinogen like 20-methylcholanthrene. [] These changes in sterol metabolism, specifically the depletion of certain sterols, are thought to be linked to the tumor-promoting activity of this compound. []

Q13: What are the potential toxicological concerns associated with this compound?

A13: this compound is a known tumor promoter. Exposure to this compound should be minimized, and appropriate safety precautions should be taken during handling and disposal.

Q14: Are there known biomarkers for assessing the biological effects of this compound?

A16: While specific biomarkers are not extensively discussed in the provided research, changes in the expression of certain proteins, like ornithine decarboxylase, have been used as indicators of this compound activity in cell culture. [] Further research is needed to identify reliable biomarkers for monitoring the effects of this compound in vivo.

Q15: How is this compound typically quantified in biological samples?

A15: Common analytical techniques for quantifying this compound include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

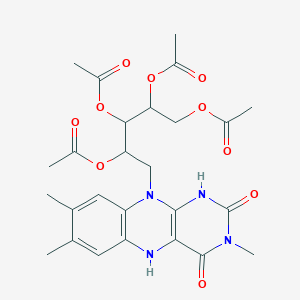

![N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1211237.png)

![2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1211239.png)

![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)